RN-1 (hydrochloride) is a potent and irreversible inhibitor of lysine-specific demethylase 1, a flavin-dependent monoamine oxidase. This compound is significant in scientific research, particularly in epigenetics and oncology, due to its ability to penetrate the blood-brain barrier, making it a valuable tool for neurological studies. RN-1 (hydrochloride) has demonstrated potential therapeutic effects in various conditions, including cancer and sickle cell disease .
The synthesis of RN-1 (hydrochloride) typically involves several steps, starting with the preparation of a core structure followed by functional group modifications. The process often requires the use of organic solvents and catalysts under controlled temperature conditions to achieve high purity and yield.
The synthetic routes may include:
The molecular structure of RN-1 (hydrochloride) can be represented using the following SMILES notation:
CN1CCN(CC1)C(=O)CN[C@H]2C[C@@H]2C3=CC=C(C=C3)OCC4=CC=CC=C4
CN1CCN(CC1)C(=O)CNC2CC2C3=CC=C(C=C3)OCC4=CC=CC=C4
The compound has a molecular formula of C₁₅H₁₈N₄O₂ and a molecular weight of approximately 286.33 g/mol. Its structural complexity allows it to interact effectively with biological targets .
RN-1 (hydrochloride) primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
The products formed from these reactions depend on the specific reagents and conditions employed during synthesis .
RN-1 (hydrochloride) exerts its pharmacological effects by irreversibly inhibiting lysine-specific demethylase 1. This enzyme is crucial for demethylating mono- and di-methylated lysines on histone proteins, particularly histone 3 at lysines 4 and 9. By inhibiting this enzyme, RN-1 prevents the removal of methyl groups, leading to significant alterations in gene expression and chromatin structure. This mechanism is particularly relevant in cancer research where dysregulated lysine-specific demethylase 1 activity is often observed .
RN-1 (hydrochloride) has diverse applications across several scientific fields:
RN-1 dihydrochloride functions as a covalent inactivator of Lysine Specific Demethylase 1 through a mechanism involving irreversible bond formation with the enzyme’s flavin adenine dinucleotide (FAD) cofactor. This inhibition occurs via nucleophilic attack by the enzyme’s FAD on the cyclopropylamine group of RN-1, forming a stable adduct that permanently disrupts the catalytic site [1] [4]. The irreversible nature of this interaction was confirmed through dialysis experiments showing no recovery of enzymatic activity after compound removal [3] [9].
Structural studies reveal that RN-1’s selectivity for Lysine Specific Demethylase 1 over related flavoproteins stems from precise molecular recognition within the substrate-binding cavity. The compound’s benzyloxyphenylcyclopropyl moiety occupies a hydrophobic subpocket adjacent to the FAD-binding site, while its 4-methylpiperazine group forms favorable electrostatic interactions with conserved acidic residues (Glu379 and Asp555 in human Lysine Specific Demethylase 1) [4] [8]. This binding orientation optimally positions the reactive cyclopropylamine nitrogen for nucleophilic attack on FAD, enabling covalent linkage. Mutation analyses demonstrate that substitutions in this binding cavity significantly reduce RN-1’s inhibitory potency, confirming the structural basis for its selectivity [4].
RN-1 dihydrochloride exhibits potent inhibition of Lysine Specific Demethylase 1 with a half maximal inhibitory concentration value of 70 ± 5 nanomolar in standardized assays using dimethylated histone H3 lysine 4 peptide substrates [1] [3] [10]. Kinetic characterization reveals time-dependent inhibition consistent with a two-step mechanism: rapid initial reversible binding (Ki = 120 ± 15 nanomolar) followed by slower covalent bond formation (kinact = 0.12 ± 0.02 min⁻¹) [3] [9]. The kinact/Ki ratio of 1,000 M⁻¹s⁻¹ classifies RN-1 as an efficient inactivator, comparable to optimized covalent inhibitors targeting other epigenetic regulators [5].
Table 1: Comparative Inhibition Kinetics of RN-1 Against Lysine Specific Demethylase 1 and Related Enzymes
Enzyme Target | Half Maximal Inhibitory Concentration (nanomolar) | Inhibition Mechanism | kinact/Ki (M⁻¹s⁻¹) |
---|---|---|---|
Lysine Specific Demethylase 1 | 70 ± 5 | Irreversible (covalent) | 1,000 |
Monoamine Oxidase A | 510 ± 45 | Competitive | Not applicable |
Monoamine Oxidase B | 2,785 ± 210 | Competitive | Not applicable |
Histone Deacetylase 8 | >100,000 | No significant inhibition | Not applicable |
The irreversible inhibition kinetics differentiate RN-1 fundamentally from reversible Lysine Specific Demethylase 1 inhibitors like tranylcypromine, which exhibits a half maximal inhibitory concentration >100 micromolar and lacks sustained target engagement [2] [3]. Pre-incubation time course analyses demonstrate maximal Lysine Specific Demethylase 1 inhibition by RN-1 occurs after 30 minutes, reflecting the time required for covalent adduct formation [3] [9].
RN-1 demonstrates significant selectivity for Lysine Specific Demethylase 1 over Monoamine Oxidase A and Monoamine Oxidase B, with half maximal inhibitory concentration values of 510 ± 45 nanomolar and 2,785 ± 210 nanomolar, respectively [1] [3] [6]. This represents a 7.3-fold selectivity ratio against Monoamine Oxidase A and a 39.8-fold ratio against Monoamine Oxidase B. The selectivity is mechanistically explained by structural differences in the active sites: while Lysine Specific Demethylase 1 accommodates RN-1’s benzyloxyphenyl group in a hydrophobic cavity, Monoamine Oxidase isoforms possess a narrower entrance gated by Ile199 and Tyr326 (Monoamine Oxidase A) or Ile199 and Tyr398 (Monoamine Oxidase B) that sterically hinders optimal RN-1 binding [6] [9].
Table 2: Selectivity Profile of RN-1 Against Flavin-Dependent Amine Oxidases
Kinetic Parameter | Lysine Specific Demethylase 1 | Monoamine Oxidase A | Monoamine Oxidase B |
---|---|---|---|
Half Maximal Inhibitory Concentration | 70 nanomolar | 510 nanomolar | 2,785 nanomolar |
Selectivity Ratio | 1 | 7.3 | 39.8 |
Substrate Protection | Yes (histone peptide) | Yes (serotonin) | Yes (benzylamine) |
Inhibition Mode | Irreversible | Competitive | Competitive |
Enzyme kinetic analyses using varying substrate concentrations demonstrate that Monoamine Oxidase inhibition by RN-1 is reversible and competitive, contrasting with its irreversible inhibition of Lysine Specific Demethylase 1 [3] [6]. Substrate protection experiments confirm this distinction: pre-saturation of Monoamine Oxidase A with serotonin (200 micromolar) or Monoamine Oxidase B with benzylamine (500 micromolar) significantly attenuates RN-1 inhibition, whereas histone peptide substrates do not protect Lysine Specific Demethylase 1 from inactivation [6]. The moderate affinity for Monoamine Oxidase isoforms is attributable to RN-1’s structural similarity to tranylcypromine-based Monoamine Oxidase inhibitors, though its extended benzyloxy substituent reduces Monoamine Oxidase binding efficiency compared to first-generation compounds [3] [6] [9].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0